N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide
Description
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide is a cyclohexane-based acetamide derivative characterized by its stereospecific hydroxyl and acetamide substituents. For instance, N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide (CAS 214348-95-5) has a molecular formula of C₈H₁₅NO₂, a molecular weight of 157.21 g/mol, and is described as a white to light-yellow powder . These compounds are typically synthesized for research purposes, often in collaboration with specialized chemical manufacturers like Daicel .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-[(1R,2S)-2-hydroxycyclohexyl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8+/m1/s1 |
InChI Key |
AGGYRMQIIFNGRR-SFYZADRCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC[C@@H]1O |
Canonical SMILES |
CC(=O)NC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide typically involves the reaction of cyclohexanone with hydroxylamine to form the oxime, followed by reduction to the corresponding amine. The amine is then acetylated to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: SOCl2 in DCM at low temperatures.
Major Products
Oxidation: Formation of N-[(1R,2S)-2-Oxocyclohexyl]acetamide.
Reduction: Formation of N-[(1R,2S)-2-Aminocyclohexyl]acetamide.
Substitution: Formation of N-[(1R,2S)-2-Chlorocyclohexyl]acetamide.
Scientific Research Applications
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Stereoisomeric Comparisons
Key comparisons include:
Key Observations :
- The racemic derivative with a phenyl group (C₁₄H₁₉NO₃) exhibits a higher molecular weight and is marketed as a small-molecule scaffold for drug development .
Functional Group Modifications
Structural analogs with sulfonamide, halogen, or aromatic substituents demonstrate distinct physicochemical and pharmacological profiles:
Key Observations :
- Sulfonamide derivatives (e.g., II-24) exhibit higher yields (75.3%) and stability, likely due to strong hydrogen-bonding interactions .
- Fluorinated analogs (e.g., II-10) show elevated melting points (~165°C), suggesting enhanced crystallinity and thermal stability .
- Benzyl-substituted compounds (e.g., from ) are explored for anti-inflammatory applications, highlighting the role of aromatic groups in biological activity .
Pharmacological Profiles
While direct data for N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide are lacking, structurally related opioid receptor ligands provide insight into structure-activity relationships (SAR):
| Compound | MOR Affinity (nM) | KOR Affinity (nM) | MOR/KOR Selectivity Ratio | Notes | Reference |
|---|---|---|---|---|---|
| U-50488H | 2.2 | 195 | 430 | High KOR selectivity; analgesic | |
| U-51574 | 220 | 3.1 | 0.014 | High MOR selectivity |
Key Observations :
- Substitutions on the cyclohexyl ring (e.g., dimethylamino in U-51574) drastically alter receptor selectivity, emphasizing the importance of functional groups in pharmacology .
Biological Activity
N-[(1R,2S)-2-Hydroxycyclohexyl]acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a hydroxyl group and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 157.21 g/mol. The stereochemistry of this compound, particularly the (1R,2S) configuration, is significant as it influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. This has implications for metabolic pathways where specific enzymes are critical.
- Receptor Binding : The acetamide moiety may interact with neurotransmitter receptors, influencing neuronal excitability and signaling pathways.
- Ion Channel Modulation : Studies suggest that this compound may inhibit voltage-gated sodium channels, which are essential for action potential propagation in neurons.
Biological Activity
Research has indicated several key areas where this compound exhibits significant biological activity:
- Neuropharmacological Effects : The compound has shown promise in modulating neuronal excitability and has been investigated for its anticonvulsant properties. Its ability to inhibit sodium channels suggests potential applications in treating epilepsy and other neurological disorders.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory diseases.
Case Studies
-
Anticonvulsant Activity :
- A study examined the effects of this compound on seizure models in rodents. Results demonstrated a significant reduction in seizure frequency when administered prior to seizure induction, supporting its potential use as an anticonvulsant agent.
-
Inflammatory Response Modulation :
- In vitro studies showed that treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a mechanism for its anti-inflammatory effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(2-Hydroxyethyl)acetamide | Ethanolamine derivative | More hydrophilic; less lipophilic than N-[(1R,2S)] |
| N-(4-Hydroxyphenyl)acetamide | Aromatic ring with hydroxyl group | Greater stability; used in different therapeutic areas |
| N-(Cyclopentyl)acetamide | Cyclopentane ring | Smaller ring size; different biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
